3-Fluoro-4-methoxy-2-propylbenzaldehyde
Description
3-Fluoro-4-methoxy-2-propylbenzaldehyde is a fluorinated benzaldehyde derivative with a propyl group at position 2, a fluorine atom at position 3, and a methoxy group at position 4. Its molecular formula is C₁₁H₁₃FO₂, yielding a molecular weight of 196.22 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-2-propylbenzaldehyde |
InChI |
InChI=1S/C11H13FO2/c1-3-4-9-8(7-13)5-6-10(14-2)11(9)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
GPQXKKNHDDMBNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1F)OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
The 3-fluoro-4-methoxy pattern mirrors electron effects seen in bioactive compounds, such as CYP inhibitors .
Molecular Weight and Solubility :
- Higher molecular weight (196.22 g/mol) compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde (188.13 g/mol) suggests reduced solubility, corroborated by the latter’s Log S value of -2.2 .
Synthetic Routes :
- Analogs like 4-(difluoromethoxy)-3-methoxybenzaldehyde are synthesized via nucleophilic substitution (e.g., reacting dihydroxybenzaldehyde with fluorinated reagents) . The target compound may require alkylation to introduce the propyl group.
Research Findings and Inferences
- Reactivity : The aldehyde group is susceptible to nucleophilic attack, but the 3-fluoro and 4-methoxy substituents may direct electrophilic substitution to specific positions (e.g., para to methoxy).
- Biological Activity: Fluorinated benzaldehydes often exhibit enhanced metabolic stability and BBB penetration.
- Thermal Properties : The propyl chain may lower melting/boiling points compared to rigid analogs like 2-(4-fluorophenyl)benzaldehyde , which has a linear biphenyl structure .
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-4-methoxy-2-propylbenzaldehyde under laboratory conditions?
- Methodological Answer : A common approach involves multi-step substitution and condensation reactions. For example:
Fluorination : Introduce fluorine via electrophilic substitution using reagents like Selectfluor™ under anhydrous conditions.
Methoxy Group Installation : Protect reactive sites (e.g., hydroxyl groups) with benzyl or acetyl groups before methoxylation using methyl iodide and a base (e.g., K₂CO₃) .
Propyl Chain Addition : Employ Friedel-Crafts alkylation with propyl bromide and a Lewis acid catalyst (e.g., AlCl₃) at controlled temperatures (0–5°C) to minimize side reactions.
Purification : Use vacuum filtration and sequential washing with polar/non-polar solvents (e.g., methanol/hexane) to isolate the product .
Note: Monitor reaction progress via TLC or NMR to optimize yields.
Q. How should researchers characterize the purity and structural integrity of 3-Fluoro-4-methoxy-2-propylbenzaldehyde?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Analysis : Use ¹H/¹³C-NMR to confirm substituent positions and integration ratios. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while fluorine coupling may split signals in adjacent groups .
- FTIR : Identify key functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₃FO₂: 213.0926) .
- HPLC/GC-MS : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting NMR data for 3-Fluoro-4-methoxy-2-propylbenzaldehyde derivatives be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or dynamic processes. To resolve:
Standardize Conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and internal standards (e.g., TMS) .
Variable Temperature NMR : Identify rotamers or tautomers by analyzing signal splitting at different temperatures.
Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) .
2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
Q. What strategies optimize the regioselective introduction of substituents in fluorinated benzaldehyde derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction kinetics:
- Protecting Groups : Use benzyloxy or acetyl groups to block reactive sites (e.g., para positions) during methoxylation .
- Catalytic Control : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to install propyl chains .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient positions .
- Kinetic vs. Thermodynamic Control : Adjust temperature and reaction time to favor desired intermediates (e.g., low temps for kinetic products).
Q. How does the electronic effect of the propyl group influence the reactivity of 3-Fluoro-4-methoxy-2-propylbenzaldehyde in nucleophilic additions?
- Methodological Answer : The propyl group acts as an electron-donating alkyl substituent, altering the aldehyde's electrophilicity:
Steric Hindrance : The bulky propyl group may slow nucleophilic attack at the ortho position.
Resonance Effects : The methoxy group donates electron density via resonance, further activating the aldehyde for reactions like Grignard additions .
Experimental Probes : Compare reaction rates with analogs lacking the propyl group (e.g., 3-Fluoro-4-methoxybenzaldehyde) using kinetic studies .
Computational Modeling : Calculate Fukui indices or electrostatic potential maps to predict reactive sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of fluorinated benzaldehyde derivatives?
- Methodological Answer : Variability may stem from purity, assay conditions, or structural analogs:
Purity Reassessment : Verify compound purity via HPLC and elemental analysis .
Dose-Response Curves : Test activity across a concentration range (e.g., 1 nM–100 µM) to identify false negatives/positives .
Structural Confirmation : Ensure no degradation (e.g., aldehyde oxidation) by comparing FTIR and NMR data pre-/post-assay .
Control Experiments : Use known inhibitors/agonists to validate assay conditions (e.g., enzyme activity in buffer vs. serum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
